Buparlisib

Übersicht

Beschreibung

Vorbereitungsmethoden

Buparlisib is synthesized through a series of chemical reactions involving pyrimidine and pyridine derivatives. The synthetic route typically involves the following steps:

Formation of the pyrimidine core: This involves the reaction of appropriate starting materials to form the pyrimidine ring.

Substitution reactions: The pyrimidine core undergoes substitution reactions to introduce morpholine groups at specific positions.

Formation of the pyridine ring: The pyridine ring is formed and subsequently attached to the pyrimidine core.

Introduction of the trifluoromethyl group:

Industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Buparlisib unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann Oxidationsreaktionen unterliegen, insbesondere an den Morpholingruppen.

Reduktion: Reduktionsreaktionen können an den Pyridin- und Pyrimidinringen auftreten.

Substitution: Substitutionsreaktionen sind während der Synthese von this compound üblich, insbesondere bei der Einführung von funktionellen Gruppen wie Morpholin und Trifluormethyl

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die zur endgültigen this compound-Verbindung führen.

Wissenschaftliche Forschungsanwendungen

Buparlisib wurde umfassend auf sein Potenzial in der Krebstherapie untersucht. Zu seinen wichtigsten Anwendungen gehören:

Krebstherapie: this compound hat sich bei der Behandlung verschiedener Krebsarten, darunter Brustkrebs und Plattenepithelkarzinom des Kopfes und Halses, als vielversprechend erwiesen. .

Biologische Forschung: This compound wird in der Forschung verwendet, um den PI3K-Signalweg und seine Rolle bei Zellwachstum, -proliferation und -überleben zu untersuchen.

Arzneimittelentwicklung: This compound dient als Leitverbindung für die Entwicklung neuer PI3K-Inhibitoren mit verbessertem Wirksamkeits- und Sicherheitsprofil.

5. Wirkmechanismus

This compound übt seine Wirkungen durch Hemmung von Klasse-I-PI3K-Enzymen aus. Der PI3K/AKT/mTOR-Signalweg spielt eine entscheidende Rolle bei Zellwachstum, -proliferation, -überleben und -stoffwechsel. This compound bindet kompetitiv an die Lipidkinase-Domäne von Adenosintriphosphat (ATP) und hemmt dadurch die Aktivität von PI3Kα, PI3Kβ, PI3Kγ und PI3Kδ . Diese Hemmung führt zu einer reduzierten Zellproliferation, einer erhöhten Apoptose und einer Hemmung der Angiogenese .

Wirkmechanismus

Buparlisib exerts its effects by inhibiting class I PI3K enzymes. The PI3K/AKT/mTOR pathway plays a crucial role in cell growth, proliferation, survival, and metabolism. This compound competitively binds to the lipid kinase domain on adenosine triphosphate (ATP), thereby inhibiting the activity of PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ . This inhibition leads to reduced cell proliferation, increased apoptosis, and inhibition of angiogenesis .

Vergleich Mit ähnlichen Verbindungen

Buparlisib wird mit anderen PI3K-Inhibitoren verglichen, wie zum Beispiel:

Alpelisib: Ein weiterer PI3K-Inhibitor, der in der Krebstherapie eingesetzt wird.

GDC0077: Ein PI3K-Inhibitor, der isoformenspezifisch ist und sich derzeit in klinischen Studien befindet.

PQR309: Ein PI3K-Inhibitor mit einem ähnlichen Wirkmechanismus, aber unterschiedlicher chemischer Struktur.

This compound ist einzigartig in seiner Fähigkeit, alle Klasse-I-PI3K-Isoformen zu hemmen, was es zu einem Breitbandinhibitor macht .

Eigenschaften

IUPAC Name |

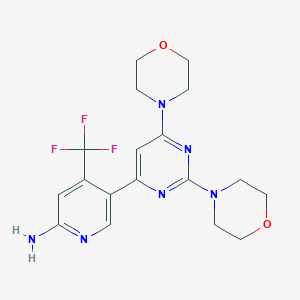

5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N6O2/c19-18(20,21)13-9-15(22)23-11-12(13)14-10-16(26-1-5-28-6-2-26)25-17(24-14)27-3-7-29-8-4-27/h9-11H,1-8H2,(H2,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHUFRVAEUJCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=C2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241486 | |

| Record name | Buparlisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944396-07-0 | |

| Record name | Buparlisib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944396-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buparlisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944396070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buparlisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11666 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Buparlisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-5-(2,6-DIMORPHOLINOPYRIMIDIN-4-YL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUPARLISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZM2Z182GD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

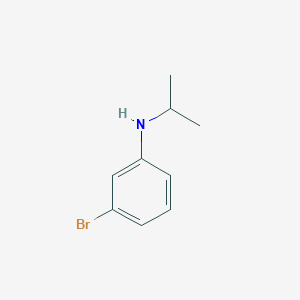

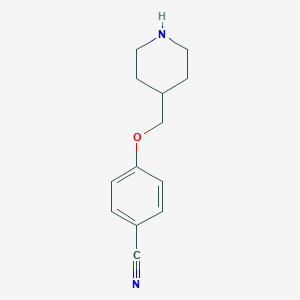

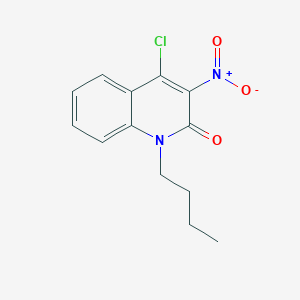

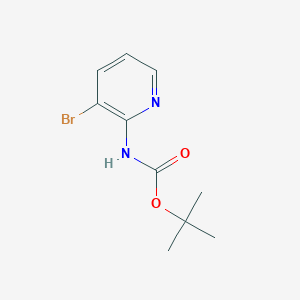

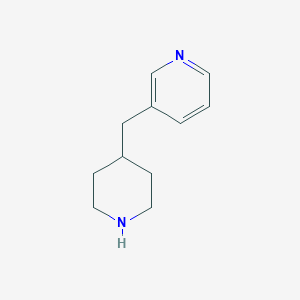

Synthesis routes and methods I

Procedure details

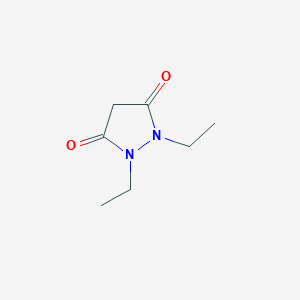

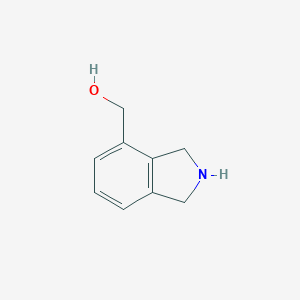

Synthesis routes and methods II

Procedure details

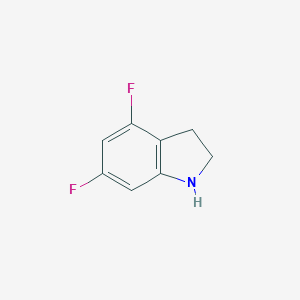

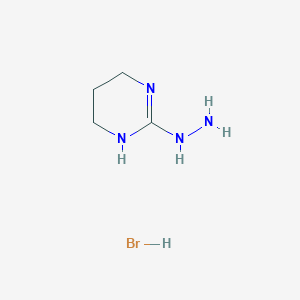

Synthesis routes and methods III

Procedure details

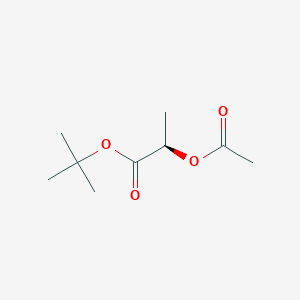

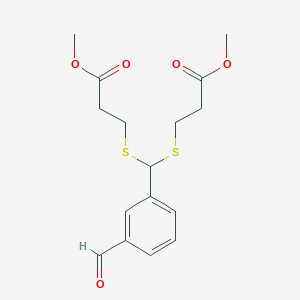

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B177642.png)

![3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride](/img/structure/B177658.png)